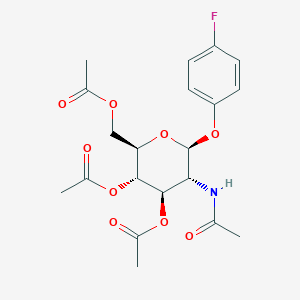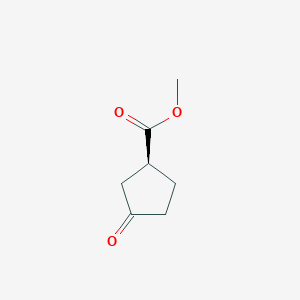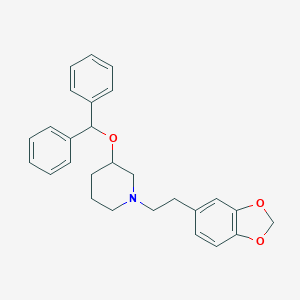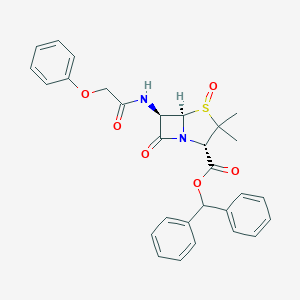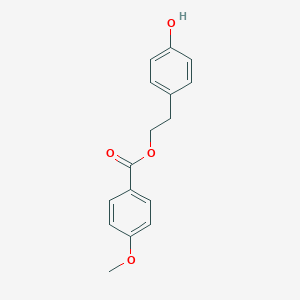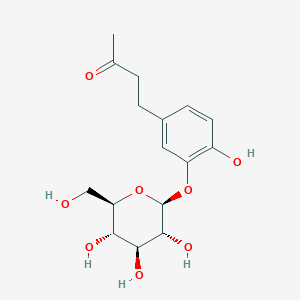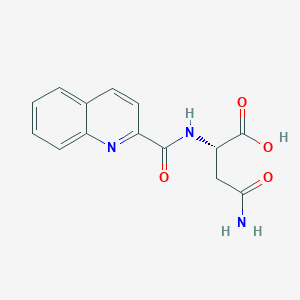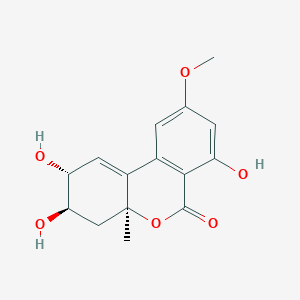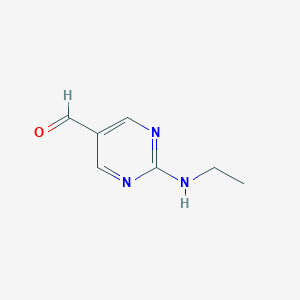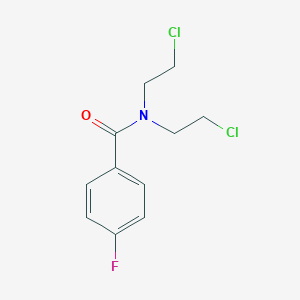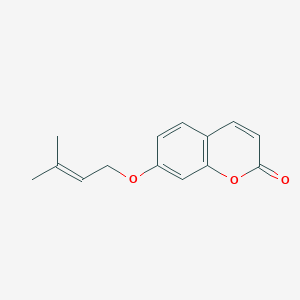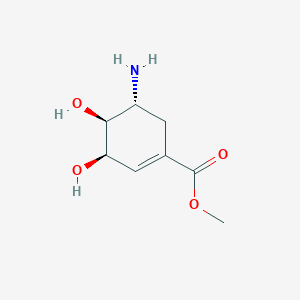
6-Méthoxydihydrosanguinarine
Vue d'ensemble
Description
6-Methoxydihydrosanguinarine is an alkaloid isolated from the fruits of M.cordata . It shows strong cytotoxicity against MCF-7 and SF-268 cell lines with IC50 values of 0.61 μM and 0.54 μM, respectively .
Molecular Structure Analysis
The molecular formula of 6-Methoxydihydrosanguinarine is C21H17NO5 . Its molecular weight is 363.4 g/mol . The IUPAC name is 23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo .Chemical Reactions Analysis
6-Methoxydihydrosanguinarine has been shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma (HCC) cells . It promotes reactive oxygen species (ROS) generation, JNK activation, and inhibits the EGFR/Akt signaling pathway .Physical And Chemical Properties Analysis
6-Methoxydihydrosanguinarine has a molecular weight of 363.36 . It is a powder that should be stored at -20°C .Applications De Recherche Scientifique
Traitement de l'adénocarcinome pulmonaire
La 6-MDS a montré un potentiel prometteur dans la lutte contre diverses tumeurs malignes, y compris l'adénocarcinome pulmonaire . Il a été constaté qu'il réduisait considérablement la croissance tumorale . Le mécanisme sous-jacent de son effet anti-adénocarcinome pulmonaire implique la pharmacologie des réseaux et la validation expérimentale . Au total, 33 cibles potentielles de la 6-MDS dans l'adénocarcinome pulmonaire ont été obtenues en croisant les cibles liées à l'adénocarcinome pulmonaire avec les cibles de la 6-MDS . Les 10 gènes ayant les mesures de centralité les plus élevées ont été identifiés, notamment MMP9, CDK1, TYMS, CCNA2, ERBB2, CHEK1, KIF11, AURKB, PLK1 et TTK . Ces 10 gènes centraux se trouvent dans la voie de signalisation du cycle cellulaire, ce qui suggère que la 6-MDS peut principalement inhiber l'apparition de l'adénocarcinome pulmonaire en affectant le cycle cellulaire .
Traitement du carcinome hépatocellulaire
La 6-MDS s'est avérée supprimer la prolifération cellulaire et déclencher l'arrêt du cycle cellulaire, les dommages à l'ADN et l'apoptose dans les cellules de carcinome hépatocellulaire (CHC) . Elle favorise la production d'espèces réactives de l'oxygène (ERO), l'activation de la JNK et inhibe la voie de signalisation EGFR/Akt . L'augmentation du clivage de la PARP causée par la 6-MDS a été supprimée par un prétraitement avec l'inhibiteur de la JNK SP600125 . De plus, la 6-MDS a amélioré l'apoptose des cellules de CHC induite par le TRAIL en augmentant l'expression du récepteur de surface cellulaire DR5<a aria-label="2: The enhancement of PARP cleavage caused
Mécanisme D'action
Target of Action
6-Methoxydihydrosanguinarine (6-MDS) is a natural benzophenanthridine alkaloid that has shown promising potential in fighting against a variety of malignancies . The primary targets of 6-MDS include a set of genes with the highest centrality measures, including MMP9, CDK1, TYMS, CCNA2, ERBB2, CHEK1, KIF11, AURKB, PLK1 and TTK . These targets play crucial roles in various cellular processes, including cell cycle regulation, DNA replication, and signal transduction .
Mode of Action
6-MDS interacts with its targets, leading to significant changes in cellular processes. Molecular docking analysis revealed that the binding energies between 6-MDS and the hub proteins were all higher than -6 kcal/Mol with the exception of AURKB, indicating that the 9 targets had strong binding ability with 6-MDS . This interaction leads to the inhibition of the cell cycle, thereby reducing tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by 6-MDS is the cell cycle signaling pathway . The compound’s interaction with its targets leads to the inhibition of this pathway, which is crucial for cell proliferation. This inhibition is suggested to be the main mechanism by which 6-MDS inhibits the occurrence of lung adenocarcinoma .
Pharmacokinetics
The strong binding ability of 6-mds with its targets suggests that it may have good bioavailability .
Result of Action
The action of 6-MDS leads to significant molecular and cellular effects. In vitro experiments revealed that 6-MDS significantly reduced tumor growth . It was shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma cells . Furthermore, 6-MDS was found to induce apoptosis and autophagy in breast cancer MCF-7 cells .
Action Environment
The action of 6-MDS can be influenced by various environmental factors. For instance, the generation of reactive oxygen species (ROS) has been implicated in the mechanism of action of 6-MDS . The compound promotes ROS generation, which in turn modulates various signaling pathways, including the EGFR/Akt signaling pathway . The ROS-mediated upregulation of DR5 is also suggested to enhance the apoptosis-inducing effect of 6-MDS .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-Methoxydihydrosanguinarine has been found to interact with various enzymes, proteins, and other biomolecules. It has shown strong cytotoxicity against MCF-7 and SF-268 cell lines . The exact mechanisms involved have not yet been clarified .
Cellular Effects
6-Methoxydihydrosanguinarine has been shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma (HCC) cells . It also exhibits cytotoxicity and sensitizes TNF-related apoptosis inducing ligand (TRAIL)-induced apoptosis of HCC cells through ROS-mediated upregulation of DR5 .
Molecular Mechanism
6-Methoxydihydrosanguinarine exerts its effects at the molecular level by modulating ROS generation, EGFR/Akt signaling, and JNK activation in HCC cells . It potentiates TRAIL-induced apoptosis through upregulation of DR5 via ROS generation .
Propriétés
IUPAC Name |
23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDDMNAUJQRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




